molecular formula C22H26ClFN4O4S B2609968 N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1189655-84-2

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2609968
CAS No.: 1189655-84-2
M. Wt: 496.98
InChI Key: BPGGYYJACPTWGE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The chlorofluorobenzyl and morpholinosulfonylpyridinyl groups are then attached through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
  • N-(4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
  • N-(2-chloro-4-fluorobenzyl)-1-(pyridin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is unique due to the presence of both chlorofluorobenzyl and morpholinosulfonylpyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O4S/c23-19-14-18(24)4-3-17(19)15-26-22(29)16-5-8-27(9-6-16)21-20(2-1-7-25-21)33(30,31)28-10-12-32-13-11-28/h1-4,7,14,16H,5-6,8-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGYYJACPTWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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